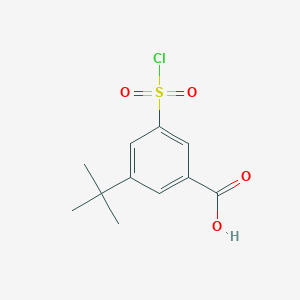
3-tert-Butyl-5-(chlorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13ClO4S It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a chlorosulfonyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-(tert-butyl)benzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 3-(tert-butyl)benzoic acid in an appropriate solvent, such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stirring the reaction mixture for several hours at room temperature to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product extraction enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.
Reduction Reactions: Reducing agents like LiAlH4 are used in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of tert-butyl alcohol or tert-butyl peroxide.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-3-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism.
3-(tert-Butyl)-4-(chlorosulfonyl)benzoic acid: Another positional isomer with distinct reactivity.
3-(tert-Butyl)-5-(methylsulfonyl)benzoic acid: Similar compound with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the tert-butyl and chlorosulfonyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of steric and electronic effects, making it a valuable compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C11H13ClO4S |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
3-tert-butyl-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)17(12,15)16/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
USJBOBGYZZUISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)
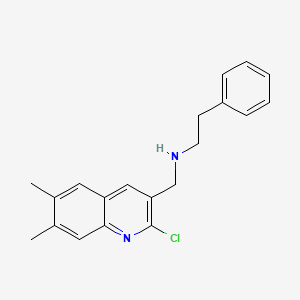
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)

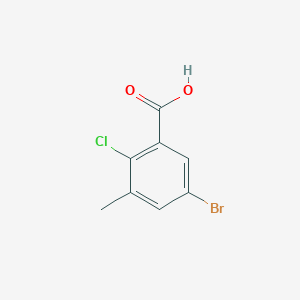
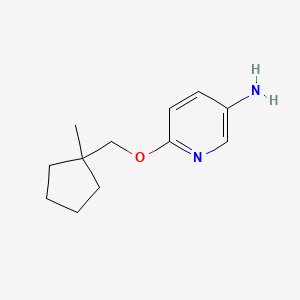

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
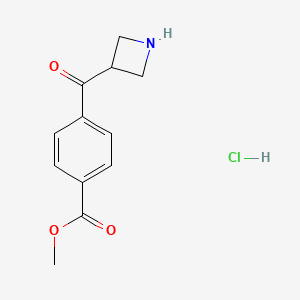
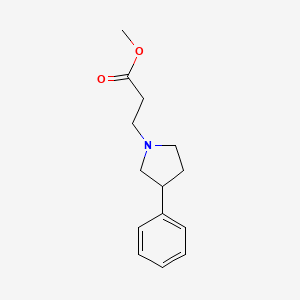
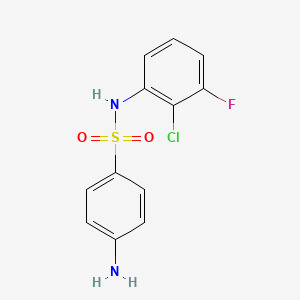
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
